molecular formula C25H24N2O4S2 B2742569 N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide CAS No. 1105210-12-5

N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide

Cat. No.: B2742569
CAS No.: 1105210-12-5
M. Wt: 480.6
InChI Key: POZIKURQIIOIQB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its complex structure, featuring distinct thiazole and furan rings linked by a thioether moiety, is commonly investigated for potential biological activity. Researchers focus on such compounds for their potential to interact with key biological targets. Compounds with similar structural motifs, particularly those containing the thiazole ring, have been identified as potent and selective activators of potassium channels like KCNQ1, which play a critical role in cardiac repolarization . This suggests potential research applications in studying and modulating cardiovascular function and related channelopathies. Furthermore, structurally related molecules are explored for anti-neoplastic properties and as inhibitors of enzymes such as cysteine proteases and ubiquitin-specific protease 7 (USP7), highlighting their value in oncology research . The presence of methoxyphenyl groups may influence the compound's pharmacokinetic properties, including its membrane permeability and metabolic stability. This product is intended for non-clinical, in vitro research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate safety precautions and in accordance with all relevant laboratory safety guidelines.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-29-19-8-5-7-18(14-19)21-16-33-25(27-21)32-15-20-10-11-23(31-20)24(28)26-13-12-17-6-3-4-9-22(17)30-2/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZIKURQIIOIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide, with the CAS number 1105210-12-5, is a complex organic compound featuring multiple functional groups that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O4S2, with a molecular weight of 480.6 g/mol. Its structure includes a furan ring, a thiazole moiety, and methoxyphenethyl groups, which are known to influence its biological interactions.

PropertyValue
CAS Number1105210-12-5
Molecular FormulaC25H24N2O4S2
Molecular Weight480.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The thiazole ring is often associated with the inhibition of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : The methoxyphenethyl group may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. The compound may inhibit tumor growth through apoptosis induction and cell cycle arrest. For instance:

  • Study Findings : In vitro assays demonstrated that related thiazole compounds significantly reduced the viability of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

Thiazole derivatives have also been noted for their anti-inflammatory effects:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, reducing inflammation in models of arthritis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity:

  • Research Evidence : Preliminary studies indicate that related compounds exhibit antibacterial properties against Gram-positive bacteria, suggesting a possible application in treating infections .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry investigated the effects of thiazole derivatives on cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in MCF-7 cells .
  • Anti-inflammatory Research :
    • A research article highlighted the anti-inflammatory mechanism of thiazole-based compounds in a rat model of arthritis. The study reported significant reductions in paw edema and inflammatory markers .
  • Antimicrobial Testing :
    • A comparative study evaluated various thiazole derivatives against bacterial strains. The findings suggested that certain modifications enhanced antimicrobial efficacy, indicating the importance of structural optimization .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Purity/Yield Biological Activity (IC₅₀ or MIC) References
Target Compound Furan-2-carboxamide Thiazole-thioether; 2-methoxyphenethyl, 3-methoxyphenyl C₂₅H₂₅N₂O₄S₂ (estimated) N/A N/A N/A
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-2-carboxamide Nitro group; 3-methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ 42% purity Antibacterial (narrow spectrum)
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-2-carboxamide Nitro group; 3,5-difluorophenyl C₁₄H₇F₂N₃O₃S₂ 99.05% purity Antibacterial (narrow spectrum)
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 7b) Thiazole-carbonyl Phenyl; methyl; thioamide C₁₈H₁₅N₃OS₂ N/A Anticancer (HepG-2: 1.61 µg/mL)
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8) Thiophene-2-carboxamide Trifluoromethyl; 5-methyl-4-phenylthiazole C₁₆H₁₂F₃N₂O₂S₂ 18% yield N/A
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide Furan-2-carboxamide 2-Chlorophenyl; 4-methoxyphenethyl C₂₀H₁₈ClNO₃ N/A N/A
Key Observations:
  • Core Heterocycles : The target compound’s furan-carboxamide distinguishes it from thiophene-carboxamide analogs (e.g., ), which may alter electron distribution and binding affinity.
  • Substituent Effects : Methoxy groups in the target compound likely enhance solubility compared to nitro () or trifluoromethyl () groups, which increase lipophilicity.
  • Purity/Yield : Analogs with nitro groups () show variable purity (42–99%), suggesting synthetic challenges in stabilizing electron-withdrawing substituents.
Antibacterial Activity:
  • The nitro group may act as a redox-active moiety .
  • The target compound lacks a nitro group but includes methoxy substituents, which could reduce cytotoxicity while maintaining moderate activity.
Anticancer Activity:
  • Thiazole derivatives () show potent activity against HepG-2 cells (IC₅₀: 1.61–1.98 µg/mL). The thioamide and hydrazone groups in these compounds may chelate metal ions critical for cancer cell proliferation .
Structural-Activity Relationships (SAR):
  • Thioether vs. Thioamide : The target compound’s thioether linkage (C–S–C) may confer metabolic stability compared to thioamide (C–S–NH) analogs (), which are prone to hydrolysis.
  • Methoxy Positioning : The 3-methoxyphenyl group on the thiazole ring (target) may enhance π-π stacking with aromatic residues in target proteins compared to 4-substituted analogs ().

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